Antimalarial agent 18
Description
Antimalarial agent 18 is a synthetic derivative of febrifugine, a natural alkaloid historically used for malaria treatment. It was designed to optimize the antimalarial activity of febrifugine while reducing its inherent toxicity. Structurally, agent 18 retains the core quinazolinone scaffold of febrifugine but incorporates a bulky tert-butyl group at the C-5 or C-6 position of the aromatic ring (Figure 1). This modification was intended to enhance metabolic stability and target specificity. However, preclinical studies revealed that the bulky substituent significantly reduced its antimalarial efficacy compared to other febrifugine analogues, highlighting the critical role of steric and electronic factors in activity .
Agent 18 demonstrated moderate in vitro activity against Plasmodium falciparum (IC50 values in the micromolar range) but showed poor in vivo efficacy in murine malaria models, with a therapeutic index lower than that of artemisinin derivatives . Its reduced activity was attributed to impaired interaction with molecular targets due to steric hindrance from the tert-butyl group.
Properties
Molecular Formula |
C23H44NO9P |
|---|---|
Molecular Weight |
509.6 g/mol |
IUPAC Name |
[[4-[hydroxy(methyl)amino]-4-oxobutyl]-(octanoyloxymethoxy)phosphoryl]oxymethyl octanoate |
InChI |
InChI=1S/C23H44NO9P/c1-4-6-8-10-12-16-22(26)30-19-32-34(29,18-14-15-21(25)24(3)28)33-20-31-23(27)17-13-11-9-7-5-2/h28H,4-20H2,1-3H3 |
InChI Key |
JKGXSVCXJVTQCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OCOP(=O)(CCCC(=O)N(C)O)OCOC(=O)CCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antimalarial agent 18 involves multiple steps, starting with the preparation of key intermediates. One common route includes the use of quinoline derivatives, which are subjected to various chemical reactions such as Biginelli reaction and cyclization processes . The reaction conditions typically involve the use of catalysts like 4-toluenesulfonic acid and magnesium chloride at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: Antimalarial agent 18 undergoes several types of chemical reactions, including:
Substitution: Substitution reactions are essential for introducing various functional groups, using reagents like halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles like amines and thiols.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives, which are further processed to yield the final active compound .
Scientific Research Applications
Antimalarial agent 18 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of antimalarial agent 18 involves the inhibition of heme detoxification in the Plasmodium parasite. The compound binds to the heme molecules, preventing their conversion to non-toxic forms, leading to the accumulation of toxic heme and subsequent parasite death . Additionally, this compound targets specific enzymes involved in the parasite’s metabolic pathways, disrupting its growth and replication .
Comparison with Similar Compounds
Table 1. Comparative Analysis of Febrifugine Analogues
| Compound | Structural Features | In Vitro IC50 (µM) | In Vivo ED50 (mg/kg) | Toxicity (MTD, mg/kg) |
|---|---|---|---|---|
| 18 | C-5/C-6 tert-butyl | 2.5–4.0 | >50 | 100 |
| 7–16 | Planar aromatic ring, 1″-NH2 | 0.1–1.2 | 5–10 | 200–300 |
| 6–8 | Lipophilic side chains | 0.05–0.5 | 2–5 | 300–400 |
Data sourced from febrifugine analogue studies .
Mechanistic Comparison with Chloroquine and Artemisinin Derivatives
- Chloroquine-like activity: Some quinoline derivatives (e.g., compound 12) inhibit hemozoin formation with IC50 values comparable to chloroquine (0.014–0.1 µg/mL) . Agent 18 lacks this mechanism due to steric interference.
- Artemisinin synergy: Artemisinin derivatives act via radical-mediated parasite damage.
Machine Learning-Based Mode-of-Action (MoA) Stratification
Recent chemo-transcriptomic profiling using machine learning (ML) models identified 50 biomarkers to classify antimalarials by MoA. Agent 18 clusters with weak heme-targeting agents, distinct from HDAC inhibitors (e.g., SAHA) or cytochrome bc1 inhibitors (e.g., atovaquone).
Q & A
Q. What is the primary mechanism of action of Antimalarial agent 18 against Plasmodium species?
this compound belongs to the acyloxymethyl series and acts as a fosmidomycin alternative targeting the IspC enzyme in the non-mevalonate isoprenoid biosynthesis pathway. This pathway is essential for parasite survival, as it facilitates isoprenoid precursor synthesis. In vitro studies demonstrate potent activity against P. falciparum (IC50 = 50 nM) and P. berghei (IC50 = 390 nM), with selectivity attributed to its electron-deficient, lipophilic, and ferroptosis-inducing properties .
Q. How can researchers standardize in vitro assays to evaluate this compound’s efficacy?
A validated semiautomated microdilution technique is recommended:
- Use P. falciparum cultures (e.g., NF54 or Dd2 strains) in microtiter plates with serial drug dilutions.
- Measure parasite growth inhibition via radiolabeled nucleic acid precursor uptake (e.g., <sup>3</sup>H-hypoxanthine) after 42-hour incubation.
- Normalize data against controls and calculate IC50 using sigmoid Emax models, as described in standardized protocols .
Q. What criteria define the selectivity index (SI) for this compound in mammalian cells?
The SI is calculated as the ratio of cytotoxic concentration (CC50) in mammalian cell lines (e.g., HepG2) to the antimalarial IC50. This compound exhibits a high SI (>100) due to its preferential targeting of parasite-specific pathways, minimizing off-target effects in host cells .
Advanced Research Questions
Q. How does this compound perform against artemisinin-resistant P. falciparum strains?
Resistance profiling requires testing clinical isolates with validated mutations (e.g., K13 propeller mutations). Comparative IC50 analyses using the WorldWide Antimalarial Resistance Network (WWARN) In Vitro Analysis and Reporting Tool (IVART) show that this compound’s mechanism (IspC inhibition) circumvents artemisinin resistance mechanisms linked to delayed parasite clearance .
Q. What pharmacokinetic challenges are associated with this compound’s lipophilicity?
High lipophilicity may limit aqueous solubility and oral bioavailability. Strategies include:
Q. Can this compound be integrated into combination therapies to delay resistance?
Yes. Synergy studies with dihydroartemisinin or quinine derivatives are critical:
Q. How do structural modifications of this compound affect its antimalarial activity?
Quantitative Structure-Activity Relationship (QSAR) models identify critical substituents:
- Electron-withdrawing groups at the acyloxymethyl position enhance IspC binding (ΔΔG = -2.3 kcal/mol).
- Hydrophobic side chains improve membrane permeability (logP >3.5).
- Validate predictions via molecular docking against IspC crystal structures (PDB: 3KLX) .
Methodological Guidelines
Q. What quality control measures ensure reliable in vivo efficacy data for this compound?
Q. How can researchers address contradictory in vitro vs. in vivo efficacy data?
Discrepancies often arise from metabolic instability or host-pathogen interactions. Mitigate by:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
